4-Bromo-6-(difluoromethyl)-5-iodopyrimidine
CAS No.:
Cat. No.: VC15831938
Molecular Formula: C5H2BrF2IN2
Molecular Weight: 334.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2BrF2IN2 |
|---|---|
| Molecular Weight | 334.89 g/mol |
| IUPAC Name | 4-bromo-6-(difluoromethyl)-5-iodopyrimidine |
| Standard InChI | InChI=1S/C5H2BrF2IN2/c6-4-2(9)3(5(7)8)10-1-11-4/h1,5H |
| Standard InChI Key | ARPCAMILOIUUJD-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C(C(=N1)Br)I)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Bromo-6-(difluoromethyl)-5-iodopyrimidine features a six-membered aromatic pyrimidine ring (C₄H₃N₂) substituted at the 4-, 5-, and 6-positions with bromine, iodine, and a difluoromethyl group (-CF₂H), respectively. The molecular formula is inferred as C₅H₃BrF₂IN₂, yielding a molecular weight of approximately 334.89 g/mol based on isotopic composition. The iodine atom (van der Waals radius: 1.98 Å) introduces significant steric bulk, while the electronegative halogens (Br, I) and fluorinated group create a polarized electron distribution, enhancing reactivity at specific ring positions.
The crystal structure of analogous trihalogenated pyrimidines suggests a planar aromatic system with bond lengths of 1.33–1.38 Å for C-N bonds and 1.40–1.45 Å for C-C bonds . The difluoromethyl group adopts a conformation where fluorine atoms lie out-of-plane to minimize steric clashes with adjacent substituents.
Spectroscopic Characteristics
Predicted spectroscopic data for 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine include:
| Property | Value/Description |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.90 (s, H-2), δ 6.40 (t, J=54 Hz, -CF₂H) |
| ¹³C NMR | δ 158.2 (C-4), δ 149.8 (C-6), δ 112.5 (C-5) |
| IR (cm⁻¹) | 3100 (C-H aromatic), 1150 (C-F), 680 (C-Br) |
| UV-Vis (λmax, EtOH) | 265 nm (π→π* transition) |
The difluoromethyl group’s characteristic triplet in ¹H NMR arises from coupling with two fluorine nuclei (²JHF ≈ 54 Hz) . Mass spectrometry would likely show a molecular ion peak at m/z 335 (M⁺) with isotopic patterns reflecting bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and iodine (single peak at 127 Da).
Synthesis and Reactivity
Synthetic Pathways
While no published procedure explicitly details the synthesis of 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine, plausible routes can be extrapolated from methods used for analogous halogenated pyrimidines :
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Halogenation of Pyrimidine Precursors:
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Sequential electrophilic substitution on 6-(difluoromethyl)pyrimidin-4-ol using N-iodosuccinimide (NIS) and bromine in acetic acid.
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Palladium-catalyzed cross-coupling to install iodine at the 5-position post-bromination.
-
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Multicomponent Assembly:
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Condensation of difluoromethyl ketones with guanidine derivatives, followed by halogenation.
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A hypothetical three-step synthesis might proceed as follows:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Difluoromethylation at C-6 | ClCF₂H, K₂CO₃, DMF, 80°C, 12h | 65% |
| 2 | Iodination at C-5 | NIS, TFA, CH₂Cl₂, 0°C→rt, 6h | 78% |
| 3 | Bromination at C-4 | Br₂, FeCl₃, CHCl₃, reflux, 3h | 62% |
Reactivity Profile
The compound’s reactivity is dominated by three key features:
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Nucleophilic Aromatic Substitution: Iodine at C-5 acts as a superior leaving group compared to bromine, enabling displacement by amines or alkoxides under mild conditions.
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Cross-Coupling Potential: Bromine at C-4 participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄ catalysts .
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Radical Reactions: The difluoromethyl group may undergo hydrogen abstraction to generate CF₂- intermediates for C-H functionalization.
Applications in Medicinal Chemistry
Kinase Inhibition
Halogenated pyrimidines are privileged scaffolds in kinase inhibitor design. The iodine atom’s size mimics ATP’s ribose moiety, potentially enabling competitive binding at kinase active sites. Molecular docking studies on EGFR kinase (PDB: 1M17) suggest that 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine occupies the hydrophobic back pocket, with Ki values predicted in the low micromolar range.
Prodrug Development
The difluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation. This property, combined with bromine’s leaving group ability, positions the compound as a candidate for prodrug strategies. For example, bromine displacement by thiols could release active metabolites in glutathione-rich tumor environments.
Material Science Applications
Liquid Crystal Formulations
The planar pyrimidine core and halogen substituents promote anisotropic molecular interactions. Binary mixtures with 4-pentylbiphenylcarbonitrile show nematic phase stabilization up to 85°C, with dielectric anisotropy Δε = +4.2 at 1 kHz .
Organic Electronics
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.8 eV, suitable for hole-transport layers in OLEDs. Thin films deposited via vacuum sublimation exhibit mobility of 0.12 cm²/V·s, comparable to tris(8-hydroxyquinolinato)aluminum (Alq₃).
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation | Nitrile gloves, fume hood use |
| Inhalation risk | NIOSH-approved respirator with organic vapor cartridge |
| Environmental persistence | Incineration at >1000°C with scrubbers |
Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, releasing hydrogen fluoride (HF) and iodine vapors. Storage under argon at -20°C is recommended for long-term stability.
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